8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester typically involves the reaction of 8-ethyl-2-methylquinoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves large-scale esterification reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester is utilized in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-2-methylquinoline-3-carboxylic acid
- 1,2,3,4-Tetrahydro-2-methylquinoline-8-carboxylic acid
- 5-Chloro-8-methylquinoline-3-carboxylic acid
Uniqueness
8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester, a quinoline derivative, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17NO2
- Molecular Weight : 245.31 g/mol
- CAS Number : 948291-37-0
Biological Activities
The biological activity of this compound has been investigated across various studies, highlighting its potential in medicinal chemistry.
1. Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 8-Ethyl-2-methylquinoline have demonstrated cytotoxic effects on various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
8-Ethyl-2-methylquinoline | HepG2 (liver) | 11.3 |
Similar Quinoline Derivative | MDA-MB-435 (breast) | 19.4 |
These findings suggest that the presence of the quinoline structure is critical for the observed anticancer effects, possibly through the induction of apoptosis or inhibition of cell proliferation .
2. Antimicrobial Properties
Quinoline derivatives are also known for their antimicrobial activity. A study highlighted that certain analogs exhibited effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
The biological mechanisms underlying the activity of this compound include:
- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for cancer cell survival.
- Interaction with DNA : Some quinolines can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several studies have provided insights into the biological activities of quinoline derivatives:
- Cytotoxicity Study : A study involving various quinoline derivatives showed that modifications at the 3-position significantly enhanced cytotoxicity against HepG2 cells, indicating structure-activity relationships that could be exploited for drug development .
- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of several quinoline compounds, revealing that those with electron-withdrawing groups at specific positions exhibited increased efficacy against resistant bacterial strains .
Properties
CAS No. |
948291-37-0 |
---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 8-ethyl-2-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-4-11-7-6-8-12-9-13(15(17)18-5-2)10(3)16-14(11)12/h6-9H,4-5H2,1-3H3 |
InChI Key |
KVVVRICGINAPNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC(=C(N=C21)C)C(=O)OCC |
Origin of Product |
United States |
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